molecular formula C48H36N4NiO4 B3068335 Nickel(II) tetramethoxyphenylporphyrin CAS No. 39828-57-4

Nickel(II) tetramethoxyphenylporphyrin

Cat. No. B3068335
CAS RN: 39828-57-4
M. Wt: 791.5 g/mol
InChI Key: WIHHBQHMISDZOC-UHFFFAOYSA-N
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Description

Nickel(II) tetramethoxyphenylporphyrin is a chemical compound with the molecular formula C48H36N4NiO4 and a molecular weight of 791.517 . It is used for industrial purposes .


Synthesis Analysis

The synthesis of Nickel(II) tetramethoxyphenylporphyrin involves the reaction of tetrakis(N-methylpyridium-4-yl)porphyrin with Ni2+ species in aqueous solution at 25 ±1 °C . The reaction parameters are reduced to their essential minimum for a broad set of cross-coupling reactions . The substrates were varied, but all the reactions also involved a nickel salt as a catalyst precursor .


Molecular Structure Analysis

Nickel(II) tetramethoxyphenylporphyrin has a complex molecular structure. The nickel atom is located at the center of the porphyrin ring and the coordinating atoms arranged in a square plane . The additional atoms or groups coordinated to the nickel atom in nickel(II) porphyrins are called ligands .


Chemical Reactions Analysis

Nickel(II) tetramethoxyphenylporphyrin is involved in a variety of chemical reactions. Nickel is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel (II) ion ([Ni(H2O)6]2+) and hydrogen gas (H2) . When an alkali such as aqueous NaOH is added to this green color solution, a green color precipitate, Nickel hydroxide ([Ni(OH)2(H2O)4]), is formed .


Physical And Chemical Properties Analysis

Nickel(II) tetramethoxyphenylporphyrin is a relatively stable compound with high thermal and chemical stability . It can be stored in a solid state or in solution without significant degradation .

Scientific Research Applications

Photodynamic Therapy (PDT)

Porphyrin-based metal coordination polymers (MCPs) have garnered significant attention for their potential in phototherapy, including photodynamic therapy (PDT) . In the case of nickel(II) tetramethoxyphenylporphyrin, its self-assembly process has been studied extensively. Researchers have discovered a metastable metal–organic intermediate during self-assembly, which can convert into thermodynamically favored nanosheets. These stable nanosheets exhibit excellent photothermal conversion abilities, making them valuable as photothermal agents (PTAs) for PDT .

Photothermal Therapy (PTT)

The same stable nanosheets formed during self-assembly also serve as efficient photothermal agents. When exposed to light, they convert absorbed energy into heat, which can selectively destroy cancer cells or pathogens. This property makes nickel(II) tetramethoxyphenylporphyrin a promising candidate for photothermal therapy (PTT) .

Catalysis

Nickel(II) tetramethoxyphenylporphyrin acts as a catalyst in various oxidation and reduction reactions. Notably:

Visible-Light Photocatalysis

Nickel(II) tetramethoxyphenylporphyrin serves as a visible-light photocatalyst. Its efficient photoinduced electron transfer properties make it suitable for various applications, including energy conversion and environmental processes. Researchers have explored its behavior under different conditions, such as temperature changes and axial ligand interactions .

Hydrogen Peroxide Synthesis

When supported on mesoporous carbon nitride, nickel(II) tetramethoxyphenylporphyrin becomes an outstanding electrocatalyst for industrial hydrogen peroxide synthesis. Its selectivity, durability, and economic efficiency make it a promising candidate for large-scale applications .

Biomedical and Environmental Applications

Functionalized derivatives of nickel(II) tetramethoxyphenylporphyrin have potential applications in biomedicine and environmental remediation. For instance, modification with aminopropyltriethoxysilane (APTES) enhances its properties, allowing it to be used in drug delivery systems or environmental sensors .

Safety And Hazards

Nickel(II) tetramethoxyphenylporphyrin should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHBQHMISDZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N4NiO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel(II) tetramethoxyphenylporphyrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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